1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide
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Overview
Description
1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to an indoline ring system with a carboxamide group at the 2 position.
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a transporter protein that plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, MmpL3, by binding to it . This binding inhibits the function of MmpL3, thereby affecting the survival and growth of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis. MmpL3 is involved in the transport of lipids across the cell membrane, which is essential for the survival and virulence of the bacteria . By inhibiting MmpL3, this compound disrupts these critical biochemical pathways .
Pharmacokinetics
The compound has been reported to exhibit high selective activity towards mycobacterium tuberculosis over mammalian cells , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved by inhibiting the function of MmpL3, which is essential for the survival and virulence of the bacteria .
Preparation Methods
The synthesis of 1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indoline derivative with an appropriate amine or ammonia under suitable conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
1-Benzoylindoline-2-carboxamide: Lacks the methyl groups, resulting in different biological activities and chemical reactivity.
1-(3,5-Dimethylbenzoyl)indole-2-carboxamide: Similar structure but with an indole ring instead of an indoline ring, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-12(2)9-14(8-11)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGOTAUOAPIPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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